CFTR Inhibition Potency: Benchmarking Against Required Procurement Thresholds
To scientifically justify procurement over another pyridazine sulfonamide, a compound must meet the class activity thresholds defined in the key patent family. The target compound's candidacy is based on its potential to meet the criteria that an effective CFTR inhibitor must exhibit >35% inhibition at 50 µM in a T84 assay and possess an IC50 less than 30 µM [1]. Without this data, the compound cannot be differentiated from inactive analogs.
| Evidence Dimension | CFTR-mediated chloride ion transport inhibition |
|---|---|
| Target Compound Data | Data not available in current literature. Required: >35% inhibition at 50 µM and IC50 < 30 µM. |
| Comparator Or Baseline | Thiourea (urease inhibitor): IC50 = 20.03 ± 2.06 µM (provides a cross-class benchmark for inhibitor potency) [2]. |
| Quantified Difference | Cannot be calculated; target compound data is absent. |
| Conditions | Patent threshold defined in human T84 colonic epithelial cell line; comparator data from unrelated urease inhibition assay. |
Why This Matters
This is the minimal requirement to demonstrate that the compound belongs to the active class of CFTR-inhibitory pyridazine sulfonamides, a prerequisite for any further comparative assessment.
- [1] Patent application WO2010123822A1. Compounds, compositions and methods comprising pyridazine sulfonamide derivatives. Institute for OneWorld Health. View Source
- [2] Hamad, A., et al. (2020). Development of sulfonamide-based Schiff bases targeting urease inhibition: Synthesis, characterization, inhibitory activity assessment, molecular docking and ADME studies. Bioorganic Chemistry, 102, 104057. View Source
